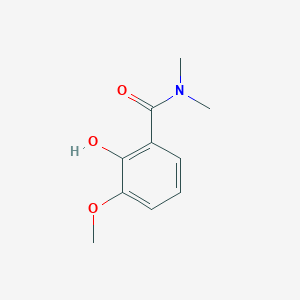

2-hydroxy-3-methoxy-N,N-dimethylbenzamide

説明

Significance of Benzamide (B126) Scaffolds in Organic Chemistry and Chemical Biology

The benzamide scaffold, a benzoic acid amide, is a privileged structure in the fields of organic chemistry and chemical biology due to its versatile chemical properties and its prevalence in a vast array of biologically active molecules. chemscene.comchemsynthesis.com The amide bond is a fundamental functional group in biological systems, most notably forming the backbone of peptides and proteins. In synthetic chemistry, the stability of the benzamide group, combined with the diverse reactions possible on the aromatic ring and the amide nitrogen, makes it an ideal building block for constructing complex molecular architectures. uni.lu

The ability of the benzamide moiety to participate in hydrogen bonding and other non-covalent interactions allows it to bind effectively to biological targets such as enzymes and receptors. asianpubs.org This has led to the development of numerous benzamide-containing compounds with a wide range of pharmacological applications. chemscene.combldpharm.com For instance, benzamide derivatives are foundational to therapeutic agents used in psychiatry and other clinical specialties. chemscene.com

Overview of Substituted Benzamides in Scholarly Inquiry

The functionalization of the benzamide core with various substituents has been a fertile ground for academic and industrial research, leading to the discovery of compounds with finely tuned properties. Scholarly inquiry into substituted benzamides is extensive, with research focusing on their synthesis and potential applications across multiple disciplines. bldpharm.comhoffmanchemicals.com The effects of adding different aliphatic, aromatic, or heteroaromatic groups to the benzamide structure can result in a wide spectrum of biological activities. chemscene.com

Research has demonstrated that substituted benzamides can act as:

Antineoplastic Agents: Certain derivatives have been synthesized and evaluated as inhibitors of histone deacetylases (HDACs), which play a role in cancer treatment. asianpubs.orgresearchgate.net

Anti-inflammatory Agents: Novel substituted benzamides have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, with some showing promise as anti-inflammatory drugs. chemsynthesis.combldpharm.com

Antimicrobial Agents: The incorporation of specific substituents has yielded benzamides with activity against various bacteria and fungi. chemscene.com

Central Nervous System Agents: The substitution pattern on the benzamide ring is crucial for compounds targeting the central nervous system, leading to antipsychotic and antidepressant medications. chemscene.com

The synthesis of these derivatives often involves standard amide coupling reactions, such as the reaction of a substituted benzoic acid with an appropriate amine. sigmaaldrich.com Researchers frequently employ techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to characterize these novel compounds and understand their structure-activity relationships. uni.luresearchgate.net

Scope and Focus of Research on 2-Hydroxy-3-methoxy-N,N-dimethylbenzamide

In contrast to the extensive body of research on many substituted benzamides, dedicated scholarly investigation into 2-hydroxy-3-methoxy-N,N-dimethylbenzamide is notably limited in publicly accessible scientific literature. While the compound is commercially available and has a defined chemical identity, comprehensive studies detailing its synthesis, characterization, and potential applications are scarce.

The compound is identified by the Chemical Abstracts Service (CAS) number 66842-92-0. chemscene.combldpharm.com Its basic chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 66842-92-0 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

Table 1: Basic Chemical Properties of 2-Hydroxy-3-methoxy-N,N-dimethylbenzamide. Data sourced from chemical supplier catalogs. chemscene.com

The starting material for the potential synthesis of this compound, 2-hydroxy-3-methoxybenzaldehyde (B140153) (also known as o-vanillin), is a widely studied and utilized chemical intermediate. biocrick.comsielc.com Numerous research articles describe the use of o-vanillin to synthesize a variety of derivatives, including Schiff bases, hydrazones, and semicarbazones, which have been investigated for their coordination chemistry and biological activities. asianpubs.orgresearchgate.netirphouse.com

Given the common synthetic routes for benzamides, it can be postulated that 2-hydroxy-3-methoxy-N,N-dimethylbenzamide could be synthesized via the reaction of 2-hydroxy-3-methoxybenzoic acid (a derivative of o-vanillin) with dimethylamine (B145610), or through direct amidation of 2-hydroxy-3-methoxybenzaldehyde. However, specific, peer-reviewed experimental data, including detailed spectroscopic and crystallographic analyses for this particular compound, are not readily found. The academic focus has largely been on other derivatives of the o-vanillin scaffold rather than this specific N,N-dimethylamide.

Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-3-methoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(2)10(13)7-5-4-6-8(14-3)9(7)12/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQNOAAILVLWBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Advanced Spectroscopic and Structural Characterization Techniques for 2 Hydroxy 3 Methoxy N,n Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the carbon-hydrogen framework.

¹H NMR spectroscopy for 2-hydroxy-3-methoxy-N,N-dimethylbenzamide reveals distinct signals for each type of proton in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Key research findings from ¹H NMR analysis include:

Aromatic Protons: The three protons on the benzene (B151609) ring appear as a complex multiplet or as distinct doublets and triplets in the aromatic region (typically δ 6.90–7.20 ppm), consistent with a 1,2,3-trisubstituted pattern. rsc.org

Phenolic Hydroxyl Proton: A characteristic broad singlet for the hydroxyl (-OH) proton is observed at a downfield chemical shift (often > δ 10 ppm). rsc.org Its broadness and position are indicative of hydrogen bonding and chemical exchange.

Methoxy (B1213986) Protons: The three protons of the methoxy (-OCH₃) group appear as a sharp singlet, typically around δ 3.9 ppm. rsc.org

N,N-Dimethyl Protons: Due to the hindered rotation around the amide C-N bond, the two methyl groups are chemically non-equivalent. This results in two distinct singlets for the -N(CH₃)₂ group, often observed in the range of δ 2.8–3.1 ppm. rsc.orgreddit.com

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Hydroxy-3-methoxy-N,N-dimethylbenzamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (H4, H5, H6) | 6.90 - 7.20 | Multiplet |

| OH | > 10.0 | Broad Singlet |

| OCH ₃ | ~ 3.9 | Singlet |

| N(CH ₃)₂ | ~ 2.8 - 3.1 | Two Singlets |

Note: Data are predicted based on analogous compounds and general principles of NMR spectroscopy. The exact chemical shifts can vary depending on the solvent and concentration. rsc.orgsigmaaldrich.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in 2-hydroxy-3-methoxy-N,N-dimethylbenzamide gives a distinct signal.

Detailed research findings from ¹³C NMR studies show:

Carbonyl Carbon: The amide carbonyl carbon (C=O) gives a characteristic signal in the downfield region, typically around δ 169–172 ppm. rsc.org

Aromatic Carbons: The six carbons of the benzene ring appear in the δ 110–160 ppm range. The carbons directly attached to the oxygen atoms (C2 and C3) are the most deshielded in this group.

Methoxy Carbon: The carbon of the methoxy (-OCH₃) group is observed at approximately δ 56 ppm. researchgate.net

N,N-Dimethyl Carbons: The two methyl carbons of the -N(CH₃)₂ group appear as distinct signals in the range of δ 35–40 ppm, confirming the hindered rotation observed in the ¹H NMR spectrum. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Hydroxy-3-methoxy-N,N-dimethylbenzamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | 169 - 172 |

| C 1 | ~ 125 |

| C 2 | ~ 148 |

| C 3 | ~ 149 |

| C 4 | ~ 120 |

| C 5 | ~ 124 |

| C 6 | ~ 118 |

| OC H₃ | ~ 56 |

| N(C H₃)₂ | 35 - 40 (two signals) |

Note: Data are predicted based on analysis of similar structures and established ¹³C NMR chemical shift databases. rsc.orgorganicchemistrydata.org

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 2-hydroxy-3-methoxy-N,N-dimethylbenzamide, COSY would show correlations between the neighboring protons on the aromatic ring, confirming their sequence (H4-H5-H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is used to definitively assign the signals for each CH group, such as linking the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular structure. Key correlations would include the link from the N-methyl protons to the amide carbonyl carbon (C=O) and the aromatic C1 carbon, and from the methoxy protons to the C3 carbon of the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 2-hydroxy-3-methoxy-N,N-dimethylbenzamide displays characteristic absorption bands that confirm its key structural features. The presence of a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen significantly influences the positions of their respective stretching frequencies. researchgate.net

Table 3: Characteristic IR Absorption Bands for 2-Hydroxy-3-methoxy-N,N-dimethylbenzamide

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenol O-H | Stretch (intramolecular H-bonded) | 3400 - 3200 | Broad, Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Amide C=O | Stretch (intramolecular H-bonded) | ~ 1630 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |

| Phenol/Ether C-O | Stretch | 1270 - 1200 | Strong |

Note: Predicted values are based on typical IR frequencies for these functional groups and data from analogous compounds. asianpubs.orgresearchgate.netnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The nominal molecular weight of 2-hydroxy-3-methoxy-N,N-dimethylbenzamide (C₁₀H₁₃NO₃) is 195 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would exhibit a molecular ion peak ([M]⁺) at m/z = 195. The fragmentation pattern would likely include:

A prominent peak at m/z = 151, corresponding to the loss of the dimethylamino radical (•N(CH₃)₂). rsc.org

A fragment at m/z = 150, resulting from the cleavage of the amide bond to form a 2-hydroxy-3-methoxybenzoyl cation, which could undergo further fragmentation. asianpubs.org

Other fragments resulting from the loss of a methyl group (-CH₃) from the methoxy group or subsequent loss of carbon monoxide (CO) from the benzoyl fragment.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound.

For 2-hydroxy-3-methoxy-N,N-dimethylbenzamide, the calculated monoisotopic mass is 195.089544 Da. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thereby confirming the elemental composition of C₁₀H₁₃NO₃ and distinguishing it from other potential compounds with the same nominal mass.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) provides an atomic-resolution view of a compound's solid-state structure. While specific crystallographic data for 2-hydroxy-3-methoxy-N,N-dimethylbenzamide is not widely available in public databases, the analysis of closely related structures provides a clear expectation of the molecular geometry and crystal packing. For instance, studies on substituted benzamides reveal detailed information about their crystal systems, space groups, and unit cell dimensions. mdpi.commdpi.comresearchgate.netresearchgate.net

A related compound, 3-hydroxy-2-methoxybenzamide, was found to crystallize in the monoclinic system with the space group P21/c. nih.gov Such analyses confirm the planar nature of the phenyl ring and the geometry of the amide group. The dihedral angle between the plane of the aromatic ring and the amide group is a key parameter determined by this method. nih.gov Data from similar compounds are often used to predict the structural characteristics of the target molecule.

Table 1: Representative Crystallographic Data for Structurally Similar Benzamide (B126) Derivatives

| Compound | Crystal System | Space Group | Key Cell Parameters (Å, °) | Reference |

|---|---|---|---|---|

| 3-Hydroxy-2-methoxybenzamide | Monoclinic | P21/c | a = 5.6293, b = 10.1826, c = 13.2402, β = 92.750 | nih.gov |

| 4-Hydroxy-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide | Monoclinic | Pn | a = 4.891, b = 12.171, c = 12.371, β = 95.724 | mdpi.com |

This table presents data for related compounds to illustrate the type of information obtained from SCXRD analysis.

Hydrogen Bonding Network Analysis (Intra- and Intermolecular)

The hydroxyl and amide groups in 2-hydroxy-3-methoxy-N,N-dimethylbenzamide make it a prime candidate for forming complex hydrogen bonding networks, which dictate its crystal packing and can influence its physical properties.

Intramolecular Hydrogen Bonding: A key structural feature in molecules with adjacent hydroxyl/methoxy and amide groups is the formation of intramolecular hydrogen bonds. In compounds like 2-hydroxybenzamide and 2-methoxybenzamide, intramolecular hydrogen bonds are observed between the amide N-H and the methoxy oxygen, forming a stable six-membered ring. acs.orgnih.gov This type of interaction significantly influences the molecule's conformation. Theoretical studies using Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can confirm and quantify the strength of these interactions. ias.ac.in For 3-amino-4-methoxy benzamide, the stabilization energy of a weak intramolecular hydrogen bond was calculated to be 1.25 kcal/mol. ias.ac.in

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating 2-hydroxy-3-methoxy-N,N-dimethylbenzamide from reaction precursors, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally sensitive compounds like substituted benzamides. Reversed-phase HPLC is the most common approach.

A typical HPLC method would employ a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. sielc.comnih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). sielc.comresearchgate.net The pH of the mobile phase is often adjusted with acids like phosphoric or formic acid to ensure that ionizable groups (like the phenolic hydroxyl) are in a consistent protonation state, leading to sharp, symmetrical peaks. sielc.com Detection is commonly performed using a UV-Vis detector set at a wavelength where the aromatic ring exhibits strong absorbance. researchgate.net For a related benzamide derivative, UV detection at 320 nm was found to be effective. researchgate.net

Table 2: Typical HPLC Method Parameters for Benzamide Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-Phase C8 or C18 | sielc.comnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture with buffer | nih.govresearchgate.net |

| Elution Mode | Isocratic or Gradient | nih.govresearchgate.net |

| Flow Rate | 0.7 - 1.0 mL/min | nih.govresearchgate.net |

| Detector | UV-Vis (e.g., at 254 nm or 280 nm) | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of GC with the sensitive and specific detection of MS. It is highly effective for identifying and quantifying volatile impurities. For aromatic amides, GC-MS analysis can be performed directly, although derivatization is sometimes employed to improve the chromatographic properties of polar analytes. nih.gov

In the analysis of aromatic amides, the compound is vaporized and passed through a capillary column (e.g., Rtx-5 amine) with a carrier gas like helium. rsc.org The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum that acts as a molecular fingerprint. The mass spectrum of aromatic amides typically shows a prominent molecular ion peak, with characteristic fragmentation patterns including the formation of a benzoyl cation. youtube.com For complex samples, multi-dimensional GC-MS (GCxGC-MS) offers enhanced separation power and sensitivity for detecting trace-level aromatic amines. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The substituted benzene ring in 2-hydroxy-3-methoxy-N,N-dimethylbenzamide acts as a chromophore, giving rise to characteristic absorption bands.

The UV spectrum is dominated by π → π* transitions associated with the aromatic system. The positions and intensities of these absorption bands are sensitive to the substituents on the benzene ring (hydroxyl, methoxy, and amide groups) and the solvent used for the analysis. Studies on similar molecules like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and other aromatic derivatives show that electronic transitions often involve charge transfer from the phenyl ring to the oxygen atoms of the substituents. researchgate.netrsc.orgrsc.org The electronic absorption spectra of protonated vanillin, for example, have been recorded in the 225–460 nm range. rsc.org This technique is also used to study antioxidant properties by observing spectral changes during electrochemical reactions. researchgate.net The data obtained from UV-Vis spectroscopy is not only crucial for structural confirmation but also serves as the basis for quantitative analysis in techniques like HPLC-UV.

V. Exploration of Biological Activities and Molecular Interactions of 2 Hydroxy 3 Methoxy N,n Dimethylbenzamide Analogues

Enzyme Inhibition Mechanism Research

Analogues of 2-hydroxy-3-methoxy-N,N-dimethylbenzamide have been a focal point in the study of enzyme inhibition, a critical area in drug discovery. By targeting specific enzymes involved in disease pathways, these compounds offer potential therapeutic avenues. Research has concentrated on their ability to interfere with enzymes such as aromatase, acetylcholinesterase, and β-secretase.

Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. Studies on steroidal analogues have provided insights into the structural requirements for potent aromatase inhibition. For instance, research on androst-4-en-17-one oxime derivatives, which share a core structural complexity, has demonstrated significant inhibitory activity. One of the most potent compounds identified in a study was 4-Chloro-3β-hydroxy-4-androsten-17-one oxime, which exhibited 93.8% inhibition. researchgate.net The presence of a 3β-hydroxy group was generally found to enhance activity compared to a 3-carbonyl group. researchgate.net These findings underscore the importance of specific structural features in achieving high-affinity binding to the aromatase active site. researchgate.net

Table 1: Aromatase Inhibitory Activity of Selected Androsten-17-one Oxime Analogues

| Compound Name | % Inhibition |

|---|---|

| 4-Chloro-3β-hydroxy-4-androsten-17-one oxime | 93.8 ± 1.1 |

| 1α,2α-Epoxy-3β-hydroxy-4-androstene-3,17-dione 17-oxime | 84.6 ± 2.8 |

| 4-Azido-4-androstene-3,17-dione 17-oxime | 76.7 ± 3.6 |

| Formestane (Reference) | 74.2 |

| 4-Azido-3β-hydroxy-4-androsten-17-one oxime | 32.8 |

Data sourced from a study assessing aromatase inhibition at a 100 nM concentration. researchgate.net

The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. nih.gov A series of halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) have been synthesized and evaluated for their AChE inhibitory potential. nih.gov These analogues demonstrated moderate inhibition of AChE, with IC₅₀ values ranging from 33.1 to 85.8 µM. nih.gov Many of these derivatives were found to be more effective against AChE than against butyrylcholinesterase (BuChE). nih.gov Further studies on N,N-dimethylcarbamates containing an N,N-dibenzylamino moiety also revealed promising AChE inhibitors. nih.gov Within this series, a compound featuring a six-methylene unit linker between the carbamoyl (B1232498) and dibenzylamino groups was identified as the most effective. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by Benzamide (B126) and Carbamate Analogues

| Compound Class | Key Structural Features | AChE Inhibition (IC₅₀ or % Inhibition) |

|---|---|---|

| Halogenated 2-hydroxy-N-phenylbenzamides | Varied halogen substitution patterns | IC₅₀: 33.1 - 85.8 µM |

| N,N-dimethylcarbamates | N,N-dibenzylamino moiety with a six-methylene linker | 85% inhibition at 50 µM |

| N,N-dimethylcarbamates | N,N-dibenzylamino moiety with varied linkers/substituents | 69% inhibition at 50 µM |

Data compiled from studies on salicylanilides and N,N-dimethylcarbamate derivatives. nih.govnih.gov

β-secretase (BACE1) is a primary target in Alzheimer's disease research because it is one of the enzymes responsible for cleaving the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides. nih.govnih.gov The aggregation of these peptides forms the amyloid plaques characteristic of the disease. nih.gov The inhibition of BACE1 is hypothesized to prevent the formation of these plaques and thereby halt the progression of Alzheimer's. nih.gov Numerous structurally diverse inhibitors have been developed, including peptidomimetic and non-peptidic compounds. capes.gov.br Benzimidazole (B57391) derivatives have been investigated as BACE1 inhibitors, with some showing the ability to reduce Aβ levels and oxidative stress in vivo. rsc.org The development of drug-like molecules that can effectively and selectively inhibit BACE1 in the brain remains a significant challenge for medicinal chemists. nih.govcapes.gov.br

Antimicrobial Activity Investigations

The search for novel antimicrobial agents has led to the investigation of various synthetic compounds, including analogues of 2-hydroxy-3-methoxy-N,N-dimethylbenzamide. These studies explore the efficacy of these molecules against a range of bacterial and fungal pathogens.

Research into the antibacterial properties of benzamide derivatives has yielded promising results. A study involving methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides found that a compound with two hydroxy groups and one methoxy (B1213986) group on the phenyl ring demonstrated the most potent antibacterial activity against the Gram-positive bacterium Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 8 μM. nih.gov

The antifungal potential of structurally related compounds has also been a subject of investigation. Benzaldehyde (B42025) derivatives, for example, have been evaluated for their ability to combat fungal pathogens. mdpi.com Specifically, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB) has shown greater antifungal effects against Fusarium graminearum than similar compounds like vanillin (B372448). nih.gov The Minimum Inhibitory Concentration (MIC) for HMB against F. graminearum was found to be 200 μg/mL. nih.gov This compound is thought to exert its effect by damaging cell membranes and inhibiting the production of mycotoxins. nih.gov Furthermore, benzamidine (B55565) derivatives incorporating 1,2,3-triazole moieties have been synthesized and tested for their fungicidal activity against pathogens such as Colletotrichum lagenarium and Botrytis cinerea. mdpi.com While in vitro activity was modest, some of these compounds displayed significant in vivo efficacy. mdpi.com

Table 3: Antifungal Activity of Selected Analogues

| Compound/Class | Target Fungus | Activity Metric | Result |

|---|---|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde | Fusarium graminearum | MIC | 200 μg/mL |

| Benzamidine derivative (9c) | Colletotrichum lagenarium | In vivo control efficacy | 61% |

| Benzamidine derivative (17a) | Colletotrichum lagenarium | In vivo control efficacy | 65% |

Data sourced from studies on benzaldehyde and benzamidine derivatives. nih.govmdpi.com

Antioxidant Properties Research

Research into the antioxidant capabilities of benzamide derivatives has highlighted the critical role of hydroxyl (-OH) and methoxy (-OCH₃) groups in their activity. acs.orgnih.govnih.gov Phenolic compounds are well-established as significant contributors to antioxidant effects, which are crucial in mitigating oxidative stress implicated in numerous diseases. researchgate.netscispace.com

Studies on a variety of N-arylbenzamides and related structures have consistently shown that the presence and position of hydroxyl groups on the aromatic ring are paramount for enhanced antioxidant capacity. acs.orgnih.govnih.gov The introduction of these groups can shift the molecule's reactivity, making the hydroxyl moiety the primary site of action against free radicals. acs.orgnih.gov Computational and experimental data from DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays confirm that many of these compounds exhibit superior antioxidant properties compared to standard references like butylated hydroxytoluene (BHT). acs.orgnih.govnih.gov

Table 1: Antioxidant Activity of Selected Benzamide Analogues This table is interactive. You can sort the data by clicking on the column headers.

| Compound/Analogue Class | Assay(s) Used | Key Findings | Reference(s) |

|---|---|---|---|

| N-arylbenzamides with hydroxy/methoxy groups | DPPH, FRAP | Trihydroxy derivatives show the most promising antioxidant potential. Protonated systems are better antioxidants. | acs.orgnih.gov |

| Methoxy and Hydroxy-substituted N-benzimidazole benzamides | FRAP, DPPH | Derivatives with 2,4-dihydroxy substitutions showed significant antioxidant activity, superior to BHT. | nih.gov |

| 2-Methoxyphenol derivatives | DPPH, ABTS, ORAC | Phenolic acid-derived compounds demonstrated notable antioxidant activity. | researchgate.net |

| Benzothiazole (B30560) derivatives | DPPH | Substitution of a benzimidazole nucleus with benzothiazole generally led to a reduction in antioxidant profile, with some exceptions showing good activity. | mdpi.com |

Receptor Agonism/Antagonism Studies

The sensation of umami, or savory taste, is primarily mediated by the activation of the T1R1/T1R3 G protein-coupled receptor complex. While monosodium glutamate (B1630785) (MSG) is the archetypal umami substance, research has identified other molecules, including certain amides, that can elicit or enhance this taste. nih.govresearchgate.net

Structure-activity relationship studies on umami compounds reveal that specific structural features are necessary for receptor interaction. These often involve hydrogen bonding, electrostatic interactions, and van der Waals forces between the ligand and the receptor's binding pocket. rsc.org For a compound like an analogue of 2-hydroxy-3-methoxy-N,N-dimethylbenzamide to act as an umami agonist, its spatial arrangement of atoms and functional groups must fit within the receptor's active site.

Studies on cinnamic acid-derived amides found that those synthesized from 3,4-dimethoxycinnamic acid displayed a distinct umami taste. fao.org This suggests that the methoxy substitution pattern on the aromatic ring can be a key determinant for umami receptor activation. The amine part of the amide was found to be more tolerant to structural variations. fao.org While direct studies on 2-hydroxy-3-methoxy-N,N-dimethylbenzamide's umami potential are not prevalent, the general principles of umami receptor agonism indicate that the specific arrangement of its hydroxyl and methoxy groups could potentially allow for interaction with the T1R1/T1R3 receptor.

Mechanism of Action at the Molecular Level

Analogues of 2-hydroxy-3-methoxy-N,N-dimethylbenzamide, as part of the broader class of substituted benzamides, have been shown to interact with a diverse array of biological targets. The specific nature of these interactions is dictated by the substitution patterns on the benzamide scaffold.

Receptor Interactions: Substituted benzamides are known to bind to various receptors. For example, certain analogues show affinity for dopamine (B1211576) receptors (specifically D2 and D4 subtypes) and benzodiazepine (B76468) binding sites. nih.govnih.gov The interaction with the D4 dopamine receptor can be indirectly mediated by polar substituents on the benzamide ring, which influence the ligand's orientation in the binding pocket. nih.gov Other studies have explored benzamide-type ligands as binders for Cereblon (CRBN), a component of an E3 ubiquitin ligase complex, which is significant in the design of proteolysis-targeting chimeras (PROTACs). nih.govresearchgate.net

Enzyme Interactions: Benzamide derivatives have been investigated as inhibitors of enzymes. Molecular docking studies have predicted that certain benzamide analogues can bind to the active site of DNA gyrase subunits from bacteria like Staphylococcus aureus and Escherichia coli, suggesting a potential mechanism for antibacterial activity. mdpi.com

Nuclear Receptor Interactions: Some benzamide-containing compounds act as inverse agonists for Peroxisome Proliferator-Activated Receptor γ (PPARγ). acs.org In these cases, the amide group plays a crucial role in forming polar interactions with key amino acid residues (like Q286) within the receptor's ligand-binding pocket, helping to stabilize a repressive conformation. acs.org

The characterization of how these ligands bind to their targets is essential for understanding their mechanism of action and for rational drug design. A combination of computational and experimental techniques is employed for this purpose.

X-ray Crystallography: Cocrystal structures provide high-resolution, empirical evidence of how a ligand is oriented within its binding site. Studies on benzamide-type ligands for the Cereblon (CRBN) protein have utilized crystallography to confirm that intramolecular hydrogen bonds predetermine the ligand's conformation, which is preserved upon binding. nih.govresearchgate.net These structures reveal specific atomic contacts, such as hydrogen bonds between the amide NH group and the target protein. nih.gov

Structure-Activity Relationship (SAR) Analysis: SAR studies correlate changes in a molecule's structure with its biological activity. For benzamide derivatives, SAR has shown that the introduction of fluorine atoms can enhance binding affinity to targets like CRBN. nih.govresearchgate.net Similarly, the nature and position of substituents on the benzamide ring are critical for affinity and selectivity towards dopamine receptors. nih.gov In the context of sulfonamide analogues, which share features with benzamides, high-resolution crystal structures have revealed intimate contacts, including hydrogen bonds that are key to their binding mechanism. nih.gov

Table 2: Characterization of Ligand-Target Binding for Benzamide Analogues This table is interactive. You can sort the data by clicking on the column headers.

| Target Class | Ligand Class | Characterization Method(s) | Key Binding Interactions | Reference(s) |

|---|---|---|---|---|

| Cereblon (CRBN) | Benzamide derivatives | X-ray Crystallography, SAR | Intramolecular hydrogen bonds predetermine conformation; Amide NH group interaction. | nih.govresearchgate.net |

| DNA Gyrase | Benzamide derivatives | Molecular Docking | Hydrogen bonds with amino acid residues in the active site. | mdpi.com |

| Dopamine D4 Receptor | Substituted benzamides | SAR, Mutagenesis | Polar substituents on the benzamide ring indirectly mediate binding and orient the ligand. | nih.gov |

| PPARγ | Benzamide-containing inverse agonists | X-ray Crystallography | The amide carbonyl group forms a polar interaction with residue Q286, stabilizing a repressive conformation. | acs.org |

Vi. Strategic Applications in Chemical and Material Science Research

Role as a Synthetic Building Block in Complex Molecule Construction

The 2-hydroxy-3-methoxybenzoyl moiety, often derived from its aldehyde precursor, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), serves as a fundamental building block in the synthesis of more intricate molecular architectures. Its predictable reactivity allows for its incorporation into larger, multi-functional molecules.

A notable example is in the synthesis of pharmacologically relevant compounds. For instance, the synthesis of Alibendol, a compound with the chemical name 2-Hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide, can be achieved starting from o-vanillin. researchgate.net One synthetic route involves the oxidation of o-vanillin to methyl 2-hydroxy-3-methoxybenzoate, which is then subjected to a series of reactions including allylation, Claisen rearrangement, and finally amidation with ethanolamine (B43304) to yield the target molecule. researchgate.net This multi-step synthesis underscores the utility of the o-vanillin framework as a cost-effective and reliable starting material for complex derivatives. researchgate.net

Furthermore, the 2-hydroxy-3-methoxybenzaldehyde (B140153) precursor is utilized in the construction of heterocyclic systems. It can be reacted with thiazolo[3,2-a]pyrimidine hydrochlorides in the presence of a base to yield a series of (2-Hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines. mdpi.com This reaction involves the condensation of the aldehyde with the thiazolopyrimidine core, demonstrating its role as a key component for introducing the 2-hydroxy-3-methoxyphenyl group into larger, hybrid molecular structures with potential biological activities. mdpi.com

Development of Chemical Biology Probes

Chemical probes are small molecules used to study and manipulate biological systems. The 2-hydroxy-3-methoxybenzoyl scaffold has been identified as a valuable pharmacophore in the design of such probes, particularly as enzyme inhibitors.

Researchers have developed a series of potent and selective inhibitors for the enzyme 12-lipoxygenase (12-LOX) based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold. nih.gov This enzyme is implicated in various physiological and pathological processes, including diabetes and cancer. nih.gov Medicinal chemistry optimization of this scaffold led to the identification of compounds with nanomolar potency against 12-LOX and excellent selectivity over other related enzymes. nih.gov These molecules serve as chemical probes to investigate the role of 12-LOX in cellular processes like platelet aggregation and insulin (B600854) secretion. nih.gov

Similarly, derivatives incorporating the 2-hydroxy-methoxy-substituted phenyl ring have been synthesized and evaluated for their antiproliferative and antioxidant activities. nih.govmdpi.com For example, N-substituted benzimidazole (B57391) carboxamides bearing these moieties have been prepared to probe their effects on cancer cell lines. nih.govmdpi.com The systematic modification of these structures helps in understanding the structure-activity relationships that govern their biological effects, a key aspect of developing high-quality chemical probes. nih.gov

Design and Synthesis of Functional Materials (e.g., supramolecular recognition units)

The specific arrangement of hydrogen bond donors (hydroxyl) and acceptors (methoxy, amide carbonyl) within the 2-hydroxy-3-methoxybenzoyl framework makes it an excellent unit for programming molecular self-assembly and designing functional materials with ordered structures.

Studies on (2-Hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines have shown that the 2-hydroxy-3-methoxyphenyl group plays a crucial role in directing the supramolecular architecture in the crystalline phase. mdpi.com The type of hydrogen bonding (e.g., O–H···N vs. O–H···O) dictates the formation of different supramolecular structures, such as one-dimensional (1D) helical chains or two-dimensional (2D) layers. mdpi.com The introduction of other functionalities, like a bromine atom, can introduce additional halogen bonding interactions, further modifying the self-assembly into distinct motifs. mdpi.com This demonstrates the power of this unit as a supramolecular recognition element for crystal engineering.

Another example is seen in the crystal structure of N′-(2-Hydroxy-3-methoxybenzylidene)pyrazine-2-carbohydrazide monohydrate. researchgate.net In this molecule, an intramolecular hydrogen bond is formed between the phenolic hydroxyl group and a nitrogen atom of the hydrazone linker. researchgate.net In the crystal, intermolecular hydrogen bonds involving the water molecule, along with π–π stacking interactions between the aromatic rings, link the components into well-defined chains and tetramers. researchgate.net This predictable participation in non-covalent interactions highlights its utility in the design of materials with specific solid-state packing and properties.

Analytical Reagent Development and Methodologies

Derivatives of the 2-hydroxy-3-methoxybenzoyl scaffold have been successfully employed as specialized reagents in analytical chemistry for the detection and quantification of metal ions. These reagents form specific, often colored, complexes with metal ions, enabling their analysis through spectrophotometric or potentiometric methods.

A thiosemicarbazone derivative, 2-hydroxy-3-methoxy benzaldehyde (B42025) thiosemicarbazone (HMBATSC), has been developed as a sensitive and selective reagent for the spectrophotometric determination of Indium(III). irphouse.com HMBATSC reacts with In(III) ions in a slightly acidic medium (pH 6.0) to form a stable greenish-yellow colored complex. The complex exhibits maximum absorbance at a wavelength of 385 nm, where the reagent itself has negligible absorbance, allowing for direct quantification. irphouse.com The method is enhanced by using a second-order derivative spectrophotometry technique, which improves selectivity by measuring the peak height at 425 nm. irphouse.com

In another application, a hydrazone derivative, (E)-4-amino-N'-(2-hydroxy-3-methoxybenzylidene) benzohydrazide, has been used as a key component (ionophore) in the construction of a potentiometric sensor for Chromium(III) ions. abechem.com The ionophore was incorporated into a PVC membrane to create an ion-selective electrode (ISE). This sensor demonstrated a favorable selectivity and a low detection limit for Cr(III) over a wide pH range (2.5 to 10), providing a reliable method for monitoring chromium levels in various samples. abechem.com

The table below summarizes the key performance characteristics of these analytical methods.

| Analyte | Reagent/Ionophore | Method | Wavelength (λmax) / Technique | pH | Detection Limit |

|---|---|---|---|---|---|

| Indium(III) | 2-hydroxy-3-methoxy benzaldehyde thiosemicarbazone (HMBATSC) | Spectrophotometry | 385 nm (Direct); 425 nm (2nd Derivative) | 6.0 | Not Specified |

| Chromium(III) | (E)-4-amino-N'-(2-hydroxy-3-methoxybenzylidene) benzohydrazide | Potentiometry (ISE) | N/A | 2.5 - 10 | 9.5 x 10⁻⁸ M |

Vii. Future Research Directions and Emerging Paradigms for 2 Hydroxy 3 Methoxy N,n Dimethylbenzamide

Exploration of Novel Synthetic Methodologies

Traditional amide synthesis often involves harsh reagents with poor atom economy. acs.org Future research on 2-hydroxy-3-methoxy-N,N-dimethylbenzamide should pivot towards innovative and efficient synthetic strategies that have shown promise for other benzamide (B126) derivatives.

One promising avenue is the adoption of photocatalytic methods . Recent studies have demonstrated the synthesis of amides from aldehydes and amines using visible-light photocatalysis, which proceeds under mild, ambient conditions. semanticscholar.orgfao.org This approach, often utilizing metal-free catalysts like eosin Y, offers a sustainable alternative by eliminating the need for metal catalysts and operating at room temperature. acs.org Another advanced strategy involves the direct photocatalytic coupling of methyl arenes and nitroarenes, which improves atom economy by avoiding pre-functionalization of substrates. acs.org Adapting these light-mediated protocols could provide a novel, energy-efficient route to 2-hydroxy-3-methoxy-N,N-dimethylbenzamide.

Additionally, biocatalysis presents a highly selective and green alternative. Enzymes, particularly lipases and ATP-dependent amide bond synthetases (ABSs), are increasingly used for amide bond formation. rsc.org For instance, Candida antarctica lipase B has been successfully used for direct amide synthesis in green solvents. nih.gov Acyltransferases, such as MsAcT from Mycobacterium smegmatis, have also shown high efficiency in catalyzing amide synthesis in aqueous media, aligning with green chemistry principles. bohrium.com Exploring enzymatic routes for the synthesis of 2-hydroxy-3-methoxy-N,N-dimethylbenzamide could lead to higher yields, fewer byproducts, and a more sustainable process.

| Methodology | Key Features | Potential Advantages for Synthesis | Reference |

|---|---|---|---|

| Visible-Light Photocatalysis | Uses light energy to drive the reaction; can be metal-free. | Mild reaction conditions, high selectivity, reduced energy consumption. | acs.orgsemanticscholar.orgfao.org |

| Palladium-Catalyzed MCRs | Combines multiple components in a single step. | High efficiency, rapid assembly of complex molecules. | mdpi.com |

| Enzymatic Synthesis (Biocatalysis) | Utilizes enzymes like lipases or amide bond synthetases. | High selectivity, environmentally benign (aqueous media), minimal byproducts. | rsc.orgnih.govbohrium.com |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Drastically reduced reaction times, often higher yields. | researchgate.netjddhs.com |

Integration of Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic methods like NMR and IR are crucial for structural confirmation, they often provide a static picture of a molecule. Future research should employ advanced spectroscopic techniques to investigate the dynamic behavior of 2-hydroxy-3-methoxy-N,N-dimethylbenzamide, such as its conformational flexibility, solvation dynamics, and hydrogen bonding.

Two-dimensional infrared (2D-IR) spectroscopy is a powerful tool for probing the structure and dynamics of proteins and peptides, particularly in the amide I region. nih.govacs.orgsemanticscholar.org This technique can be applied to study the vibrational coupling and dynamics of the amide group in 2-hydroxy-3-methoxy-N,N-dimethylbenzamide. It offers the potential to reveal how the intramolecular hydrogen bond between the hydroxyl and amide groups influences the molecule's conformational landscape on a picosecond timescale. acs.org

UV Resonance Raman (UVRR) spectroscopy is another highly sensitive method for investigating hydrogen bonding and conformational transitions in peptides and proteins. nih.govacs.orgacs.org By tuning the excitation wavelength, UVRR can selectively enhance Raman signals associated with specific parts of the molecule. This could be used to probe the local environment of the aromatic ring and the amide bond, providing detailed insights into how solvent interactions and hydrogen bonding affect the molecule's structure and stability. nih.govpitt.edu

| Technique | Information Provided | Relevance to 2-Hydroxy-3-methoxy-N,N-dimethylbenzamide | Reference |

|---|---|---|---|

| 2D-IR Spectroscopy | Vibrational coupling, conformational dynamics, hydrogen bond lifetimes. | Characterizes the dynamics of the intramolecular hydrogen bond and amide group orientation. | nih.govacs.org |

| UV Resonance Raman (UVRR) | Selective probing of chromophores, hydrogen bonding strength, and solvation shell structure. | Investigates how the local environment affects the electronic structure and conformation. | nih.govacs.org |

| Broadband Dielectric Spectroscopy (BDS) | Molecular motions and relaxation processes over a wide frequency range. | Studies rotational dynamics and intermolecular interactions in different physical states. | mdpi.com |

Holistic Computational-Experimental Approaches in Structure-Function Research

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. For 2-hydroxy-3-methoxy-N,N-dimethylbenzamide, this integrated approach can accelerate the discovery of new properties and functionalities.

In silico design and prediction are the first steps in this holistic process. nih.gov Computational tools can be used to design novel derivatives of 2-hydroxy-3-methoxy-N,N-dimethylbenzamide with tailored properties. frontiersin.orgnih.gov Techniques such as molecular docking can predict the binding affinity and mode of interaction of these derivatives with various biological targets, thereby guiding the synthesis of compounds with enhanced activity. nih.govresearchgate.net For instance, docking studies have been crucial in identifying benzamide derivatives as potent inhibitors for enzymes implicated in cancer and Alzheimer's disease. mdpi.comresearchgate.net

Following in silico design, Density Functional Theory (DFT) calculations can be employed to predict molecular properties like conformational stability, vibrational spectra, and electronic characteristics. researchgate.netnih.gov These theoretical predictions can then be rigorously tested and validated through experimental synthesis and characterization. This iterative cycle of prediction and verification allows for a deeper understanding of structure-activity relationships (SAR) and provides a rational basis for molecular optimization. researchgate.net

Discovery of New Biological Targets and Mechanistic Insights

The benzamide scaffold is present in a wide array of biologically active compounds, suggesting that 2-hydroxy-3-methoxy-N,N-dimethylbenzamide could have untapped therapeutic potential. mdpi.com Future research should focus on screening this compound and its rationally designed derivatives against a diverse panel of biological targets.

Emerging targets for benzamide derivatives include enzymes that are central to various diseases. For example, specific benzamides have been identified as potent inhibitors of:

Acetylcholinesterase (AChE) and β-secretase (BACE1) , which are key targets in Alzheimer's disease therapy. mdpi.comnih.govpharmaceuticsconference.com

Histone deacetylases (HDACs) , making them promising candidates for cancer treatment. researchgate.net

Carbonic anhydrase (CA) and acetylcholinesterase (AChE) , showing multi-target potential. nih.gov

Influenza A nucleoprotein (NP) , indicating potential as antiviral agents. scirp.org

Glucokinase (GK) , suggesting applications in treating type 2 diabetes. ekb.eg

Once a lead compound is identified through screening, molecular docking and dynamics simulations can provide crucial insights into its mechanism of action at an atomic level. tandfonline.com These computational studies can reveal the specific interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex, thereby explaining the compound's inhibitory activity and guiding further optimization. scirp.org

Sustainable Synthesis and Green Chemistry Innovations in Benzamide Production

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. jddhs.com Future production of 2-hydroxy-3-methoxy-N,N-dimethylbenzamide should incorporate these sustainable practices. The goal is to develop processes that are not only efficient but also environmentally benign. rsc.org

Key green chemistry strategies applicable to benzamide synthesis include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with safer alternatives like water, supercritical fluids, or deep eutectic solvents (DESs). researchgate.net Enzymatic methods often use green solvents such as cyclopentyl methyl ether. nih.govnih.gov

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of reagents instead of stoichiometric ones to improve atom economy and reduce waste. whiterose.ac.uk This includes biocatalysis, which operates under mild conditions with high specificity. bohrium.comnih.gov

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis or photocatalysis to reduce energy consumption and shorten reaction times. jddhs.com

By integrating these principles, the synthesis of 2-hydroxy-3-methoxy-N,N-dimethylbenzamide can be made more sustainable, aligning with the modern imperative for environmentally responsible chemical manufacturing. rsc.org

| Green Chemistry Principle | Application in Benzamide Synthesis | Benefit | Reference |

|---|---|---|---|

| Waste Prevention | Using high-yield, catalytic reactions that minimize byproduct formation. | Reduces chemical waste and purification costs. | acs.org |

| Atom Economy | Employing addition reactions and multi-component reactions (MCRs). | Maximizes the incorporation of starting materials into the final product. | acs.org |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, DESs, or solvent-free conditions. | Improves safety and reduces environmental pollution. | researchgate.netnih.gov |

| Use of Catalysis | Utilizing biocatalysts (enzymes) or photocatalysts instead of stoichiometric reagents. | Increases reaction efficiency and reduces waste. | acs.orgnih.gov |

Q & A

Q. What are the optimal synthetic routes for 2-hydroxy-3-methoxy-N,N-dimethylbenzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2-hydroxy-3-methoxybenzoic acid derivatives with dimethylamine via acyl chloride intermediates. For example, benzoyl chloride derivatives can react with dimethylamine in the presence of pyridine and dichloromethane under ambient conditions . Variations in reagents (e.g., Pd/C for hydrogenation) or protecting groups (e.g., TIPSCl for hydroxyl protection) significantly affect yield and purity. Reaction time (1–18 hours) and solvent choice (MeOH vs. DMF) must be optimized to avoid side products like over-acylated derivatives .

Q. How is the molecular structure of 2-hydroxy-3-methoxy-N,N-dimethylbenzamide validated post-synthesis?

Structural confirmation relies on NMR and HRMS. For instance, NMR in DMSO- reveals characteristic peaks: aromatic protons (δ 6.96–7.23), methoxy groups (δ 3.80–3.95), and hydroxyl protons (δ 11.60–11.63). NMR confirms carbonyl (δ ~164 ppm) and quaternary carbons. HRMS provides exact mass verification (e.g., [M+H] at 332.1135 for analogous benzamides) .

Q. What analytical techniques are critical for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 96.9% purity for related compounds) is standard . Stability studies under varying pH, temperature, and light exposure require accelerated degradation protocols, monitored via LC-MS. Hydrolytic susceptibility of the amide bond in acidic/basic conditions is a key focus .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent positioning) impact biological activity in SAR studies?

Substituents on the benzamide core, such as methoxy or hydroxy groups, modulate interactions with biological targets. For example, 3,4,5-trimethoxy analogs show enhanced activity due to improved hydrophobic interactions, while hydroxyl groups facilitate hydrogen bonding. Computational docking (e.g., AutoDock Vina) predicts binding affinities, validated via in vitro assays . Contradictions in activity data (e.g., lower-than-predicted IC) may arise from steric hindrance or metabolic instability, necessitating iterative redesign .

Q. What computational strategies are employed to predict physicochemical properties and reactivity?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Molecular dynamics simulations assess solubility in polar/nonpolar solvents. Software like ACD/Labs Percepta predicts logP (~2.5) and pKa (~9.2 for the hydroxyl group) . Discrepancies between predicted and experimental values (e.g., solubility in DMSO) highlight limitations in force field parameters .

Q. How can contradictory data in reaction yields or bioactivity be systematically resolved?

Contradictions often stem from unoptimized reaction conditions or assay variability. For example, low yields in acyl chloride coupling may arise from moisture sensitivity, requiring strict anhydrous protocols . In bioactivity studies, orthogonal assays (e.g., enzyme inhibition vs. cell viability) and meta-analyses of structural analogs help isolate confounding variables .

Q. What methodologies are used to study metabolic pathways and degradation products?

Radiolabeled tracers (e.g., -labeled benzamide) track metabolic fate in hepatocyte models. LC-HRMS identifies phase I/II metabolites (e.g., O-demethylation or glucuronidation). Comparative studies with cytochrome P450 inhibitors clarify enzymatic pathways .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。